7-(Dimethylamino)-N,N-dimethyl-9-nitro-3H-phenothiazin-3-iminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Dimethylamino)-N,N-dimethyl-9-nitro-3H-phenothiazin-3-iminium is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the fields of medicine and chemistry. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with dimethylamino and nitro groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Dimethylamino)-N,N-dimethyl-9-nitro-3H-phenothiazin-3-iminium typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Dimethylamino)-N,N-dimethyl-9-nitro-3H-phenothiazin-3-iminium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted phenothiazine derivatives, which can exhibit different pharmacological and chemical properties .
Wissenschaftliche Forschungsanwendungen
7-(Dimethylamino)-N,N-dimethyl-9-nitro-3H-phenothiazin-3-iminium has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders and as antipsychotic agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 7-(Dimethylamino)-N,N-dimethyl-9-nitro-3H-phenothiazin-3-iminium involves its interaction with various molecular targets. The compound can intercalate into DNA, affecting transcription and replication processes. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby altering their activity. The pathways involved include oxidative stress response and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Methylene Blue: A phenothiazine derivative used as a dye and medication.
Chlorpromazine: An antipsychotic drug with a similar phenothiazine core.
Promethazine: An antihistamine with sedative properties
Uniqueness: 7-(Dimethylamino)-N,N-dimethyl-9-nitro-3H-phenothiazin-3-iminium is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specialized applications where other phenothiazine derivatives may not be as effective .
Eigenschaften
CAS-Nummer |
112129-15-4 |
---|---|
Molekularformel |
C16H17N4O2S+ |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
[7-(dimethylamino)-9-nitrophenothiazin-3-ylidene]-dimethylazanium |
InChI |
InChI=1S/C16H17N4O2S/c1-18(2)10-5-6-12-14(8-10)23-15-9-11(19(3)4)7-13(20(21)22)16(15)17-12/h5-9H,1-4H3/q+1 |
InChI-Schlüssel |
FBIKOJMFMCRHMC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=C2C(=C1)SC3=CC(=[N+](C)C)C=CC3=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.